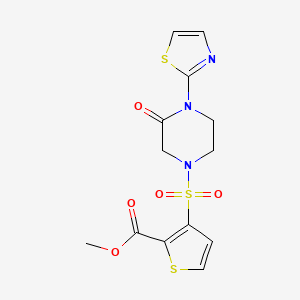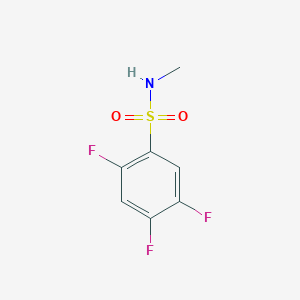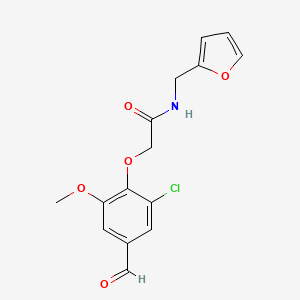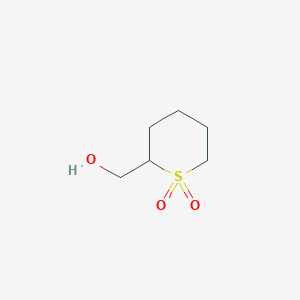
2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione is a useful research compound. Its molecular formula is C6H12O3S and its molecular weight is 164.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Heterocyclic Compound Synthesis
Research has explored the synthesis of polyfunctional fused heterocyclic compounds, highlighting the reactivity of specific dione compounds in creating complex heterocyclic structures. For instance, studies have shown how such diones can react with amino-thioxopyrimidinone in boiling acetic acid, leading to the formation of fused heterocyclic compounds with potential applications in pharmaceuticals and materials science (Hassaneen et al., 2003).
Polymer Solar Cells
In the field of renewable energy, novel alcohol-soluble n-type conjugated polyelectrolytes have been synthesized, incorporating dione backbones to enhance electron mobility and conductivity. These materials have shown promise as electron transport layers in inverted polymer solar cells, demonstrating significant improvements in power conversion efficiency (Lin Hu et al., 2015).
Ring Opening Polymerization
Dione derivatives have also been utilized in the organo-catalyzed ring-opening polymerization of specific lactones, showing the potential for creating polyesters with pendant functional groups. This method indicates a pathway toward biodegradable polymers with tailored properties for medical and environmental applications (Olivier Thillaye du Boullay et al., 2010).
Corrosion Inhibition
Research into the corrosion inhibition properties of spirocyclopropane derivatives, including those with dione functionalities, for mild steel in acidic environments, has revealed their effectiveness as environmentally friendly corrosion inhibitors. These studies suggest potential applications in protecting industrial and infrastructure materials (M. Chafiq et al., 2020).
Organic Field-Effect Transistors
The development of new donor-acceptor-donor molecules with dione cores for organic field-effect transistors underscores the role of these compounds in improving charge transport performance. Such advances could lead to more efficient and durable organic electronic devices (Zhengxu Cai et al., 2013).
Biodegradable Polymer Synthesis
Furthermore, dione compounds have been instrumental in the enzymatic synthesis of biobased polyesters, demonstrating the feasibility of using renewable resources to produce high-performance, environmentally friendly materials (Yi Jiang et al., 2014).
Mecanismo De Acción
Target of Action
It’s worth noting that hydroxymethyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
Hydroxymethylation, a process involving the introduction of a hydroxymethyl group, can lead to changes in the physical-chemical properties of a compound, potentially enhancing its biological activity .
Biochemical Pathways
Hydroxymethyl compounds can be involved in various metabolic processes .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-related factors .
Result of Action
The introduction of a hydroxymethyl group can lead to changes in a compound’s biological activity, potentially enhancing its therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Propiedades
IUPAC Name |
(1,1-dioxothian-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c7-5-6-3-1-2-4-10(6,8)9/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNWOCJTEFXXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
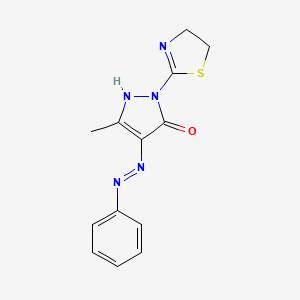

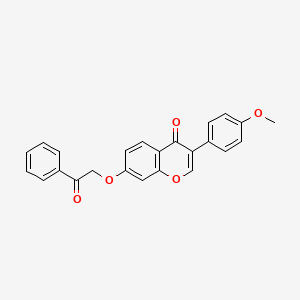
![8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987050.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2987055.png)

![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide](/img/structure/B2987057.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2987059.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2987061.png)
